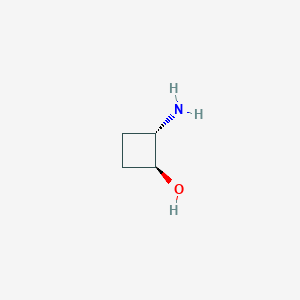

trans-2-Aminocyclobutanol

Description

Molecular Architecture and Conformational Analysis

The cyclobutane ring in trans-2-aminocyclobutanol adopts a puckered conformation to alleviate angle strain inherent to planar four-membered rings. In its non-planar form, one carbon atom moves approximately 34° above or below the plane formed by the other three atoms, reducing eclipsing interactions between adjacent C–H bonds. This distortion results in bond angles of ~88°, significantly smaller than the ideal tetrahedral angle of 109.5°, and elongated C–C bonds (1.56–1.58 Å compared to 1.54 Å in unstrained alkanes).

The trans configuration positions the amino and hydroxyl groups on opposite faces of the ring, minimizing steric hindrance. Conformational analysis reveals that substituents preferentially occupy equatorial-like positions in the puckered ring to avoid 1,3-diaxial interactions. For example, in the lowest-energy conformation, the hydroxyl group aligns with the ring’s pseudo-equatorial plane, while the amino group adopts a pseudo-axial orientation, balancing steric and electronic effects.

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| C–C Bond Length | 1.56–1.58 Å |

| C–C–C Bond Angle | ~88° |

| Ring Puckering Angle | ~34° |

| Torsional Strain Energy | ~6 kcal/mol (estimated) |

Stereoelectronic Properties of the Cyclobutane Scaffold

The puckered cyclobutane ring induces unique stereoelectronic effects. Bent C–C bonds result in hyperconjugation between adjacent σ(C–H) orbitals and the antibonding σ*(C–C) orbitals, stabilizing the ring. This delocalization reduces bond order and increases bond length, contributing to the compound’s reactivity.

The amino and hydroxyl groups further modulate electronic properties:

- The –NH₂ group acts as an electron donor via resonance, increasing electron density at the adjacent carbon.

- The –OH group participates in hydrogen bonding, enhancing solubility in polar solvents like water and methanol.

Density functional theory (DFT) calculations reveal that the trans isomer’s LUMO (lowest unoccupied molecular orbital) is localized on the cyclobutane ring, making it susceptible to nucleophilic attack. Conversely, the HOMO (highest occupied molecular orbital) resides on the amino group, facilitating proton transfer reactions.

Comparative Analysis of cis/trans Isomerism

The cis and trans isomers of 2-aminocyclobutanol exhibit stark differences in stability and reactivity. In the trans isomer , the –NH₂ and –OH groups occupy opposite faces, minimizing steric repulsion and enabling intramolecular hydrogen bonding between the amino proton and hydroxyl oxygen. This interaction lowers the Gibbs free energy by ~2.3 kcal/mol compared to the cis isomer.

Table 2: Stability Comparison of Cis vs. Trans Isomers

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Steric Strain | High (1,3-diaxial) | Low |

| Intramolecular H-Bond | Absent | Present |

| Relative Energy | +2.3 kcal/mol | 0 kcal/mol (reference) |

In contrast, the cis isomer suffers from 1,3-diaxial strain, where substituents on adjacent carbons eclipse each other, increasing torsional energy. Ring-flipping barriers in cyclobutanes (~10 kcal/mol) further restrict interconversion between isomers at room temperature.

Tautomeric Equilibria and Protonation States

This compound exhibits pH-dependent tautomerism. In acidic conditions (pH < 4), the amino group protonates to form –NH₃⁺, while the hydroxyl group remains neutral. At neutral pH, a zwitterionic tautomer emerges, with –NH₃⁺ and –O⁻ groups stabilized by intramolecular hydrogen bonding.

Key Tautomers :

- Amino-alcohol form : –NH₂ and –OH (predominant at pH 7–9).

- Zwitterionic form : –NH₃⁺ and –O⁻ (favored in polar solvents).

- Keto-enamine form : Rare, involving proton transfer from –OH to –NH₂ (requires high pH > 10).

NMR studies reveal rapid tautomer interconversion on the millisecond timescale, complicating experimental characterization. Computational models predict the zwitterion’s stability increases by 4.1 kcal/mol in aqueous solution compared to the gas phase.

Computational Modeling of Ring Strain and Stability

Quantum mechanical calculations quantify the cyclobutane ring’s strain energy at ~27 kcal/mol, arising from:

- Angle strain : 22 kcal/mol (deviation from tetrahedral angles).

- Torsional strain : 5 kcal/mol (eclipsed C–H bonds).

Table 3: Strain Energy Contributions

| Strain Type | Energy Contribution |

|---|---|

| Angle Strain | 22 kcal/mol |

| Torsional Strain | 5 kcal/mol |

| Total Strain | 27 kcal/mol |

Molecular dynamics simulations show that substituents reduce ring strain by 8–12% through partial conjugation with the cyclobutane σ-framework. The trans isomer’s strain energy is 3.1 kcal/mol lower than the cis form due to reduced steric clashes.

Properties

IUPAC Name |

(1S,2S)-2-aminocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKBWWIWJCCING-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of Amino Alcohols: One common method involves the cyclization of amino alcohols under specific conditions to form the cyclobutane ring. This process typically requires a catalyst and controlled temperature to ensure the correct trans configuration.

Reduction of Nitrocyclobutanes: Another method involves the reduction of nitrocyclobutanes using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of trans-2-Aminocyclobutanol often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Amide Bond Formation

trans-2-Aminocyclobutanol reacts with carboxylic acid derivatives to form amides, a key step in synthesizing complex alkaloids and pharmaceutical intermediates.

Reaction Example :

-

Substrates : this compound + 2,6-dihalohomonicotinic acid esters

-

Conditions : Mild catalytic coupling (exact agents unspecified, but likely DCC or EDCl-based systems)

-

Product : Amide-linked intermediate en route to tetracycles like phantasmidine .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | Carboxylic acid ester, coupling agent | Cyclobutanol-linked amide | Not reported |

Transannular Cyclization via Rhodium-Catalyzed C–H Insertion

The compound participates in stereoselective ring-forming reactions critical for assembling polycyclic alkaloids.

Mechanism :

-

Carbene intermediates generated from diazo compounds insert into C–H bonds of the cyclobutane ring.

-

Catalyst : Rhodium complexes (e.g., Rh₂(OAc)₄)

-

Key Outcome : Formation of a fused pyrrolidine ring system .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbene insertion | Rh catalyst, diazo compound | Tetracyclic alkaloid framework | Not reported |

Deprotection Reactions

While not a reaction of the free amine-alcohol itself, synthetic routes to this compound involve hydrodebenzylation of protected precursors:

Example :

-

Substrate : trans-3-Dibenzylaminocyclobutanol

-

Conditions : H₂ (1.0–1.2 MPa), 10% Pd/C or Pd(OH)₂, 30–45°C

-

Product : this compound

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd catalyst, methanol/isopropanol | This compound | 88–90% |

Alkoxide-Mediated Cyclization

The hydroxyl group facilitates intramolecular cyclization under basic conditions:

Example :

-

Substrate : Amide derivative of this compound

-

Conditions : Alkaline conditions (e.g., NaOH/KOH)

-

Product : Intermediate alkoxide species for subsequent C–C bond formation .

Key Research Findings

-

Stereochemical Control : The trans-configuration of the amine and hydroxyl groups enables selective reactivity in ring-forming reactions, avoiding side products from cis-isomers .

-

Scalability : Synthetic methods for intermediates like this compound have been optimized to 50-gram scales, supporting industrial applications .

-

Catalytic Efficiency : Palladium-catalyzed hydrogenolysis achieves high purity (>99.5%) without racemization, critical for chiral synthesis .

Scientific Research Applications

Medicinal Chemistry

Structural Characteristics and Advantages

Trans-2-ACB is characterized by its cyclobutane ring, which imparts a unique puckered structure that can enhance metabolic stability and reduce planarity in compounds. These features make it an attractive candidate for drug development.

Case Studies in Drug Development

- Cancer Therapeutics : Research indicates that cyclobutane derivatives, including trans-2-ACB, have been utilized to improve the selectivity and potency of drug candidates targeting cancer cells. For instance, a study highlighted the use of cyclobutyl rings to enhance the selectivity of antibody-drug conjugates (ADCs) towards cathepsin B, an enzyme prevalent in tumor cells . The incorporation of trans-2-ACB into drug scaffolds has shown promise in increasing therapeutic indices while minimizing off-target effects.

- Inhibition of Kinases : Trans-2-ACB has been integrated into inhibitors targeting various kinases involved in cancer progression. For example, a cyclobutanol analogue was developed to inhibit TTK kinase with high selectivity over other kinases, demonstrating its potential for treating advanced solid tumors .

Polymer Science

Ribosome-Mediated Polymerization

Trans-2-ACB has been explored as a non-canonical amino acid in ribosome-mediated polymerization processes. Its cyclic structure facilitates efficient acylation to tRNA, enhancing the incorporation of backbone-extended polypeptides. A study demonstrated that trans-2-ACB could be site-specifically incorporated into peptides using engineered ribosomes, expanding the diversity of polypeptides that can be synthesized .

Table 1: Summary of Ribosome-Mediated Applications

Biochemistry

Peptide Synthesis

Trans-2-ACB plays a significant role in synthesizing peptides with enhanced stability and functionality. The compound's ability to form stable helical structures when incorporated into peptide sequences has been well-documented. For instance, studies have shown that peptides composed of β-amino acids like trans-2-ACB exhibit greater stability compared to their α-amino acid counterparts .

Case Study: Helical Peptide Formation

Research focusing on the conformational preferences of hexamer and octamer sequences containing trans-2-ACB demonstrated that these peptides could adopt stable helical structures, which are essential for various biological functions . This property is particularly useful in designing peptide-based therapeutics.

Mechanism of Action

The mechanism of action of trans-2-Aminocyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₆N₂O | 192.26 | Cyclobutane ring, amino alcohol group |

| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | Aromatic benzene ring, amide group |

| 2-Aminobutanol | C₄H₁₁NO | 89.14 | Linear aliphatic chain, amino alcohol |

- Cyclobutane vs. Benzene Rings: The strained cyclobutane ring in this compound imparts higher reactivity compared to the planar, resonance-stabilized benzene ring in 2-aminobenzamides. This difference influences their stability and suitability for synthetic applications .

- Functional Groups: While all three compounds contain amino and hydroxyl/alcohol groups, 2-aminobenzamides include an amide group, enabling hydrogen-bonding interactions critical for glycosylation studies .

Stability and Reactivity

- Cyclobutane Ring Strain: The ring strain in this compound may lead to ring-opening reactions under acidic or thermal conditions, unlike the stable benzene ring in 2-aminobenzamides .

- Linear vs. Cyclic Structures: 2-Aminobutanol’s linear structure offers greater flexibility but lower stereochemical control compared to this compound, which is critical in asymmetric catalysis .

Biological Activity

trans-2-Aminocyclobutanol, also known as trans-2-aminocyclobutane-1-carboxylic acid (ACBC), is a cyclic amino acid that has garnered interest in various fields of medicinal chemistry, particularly due to its biological activity as a neurotransmitter analog. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

NMDA Receptor Interaction

One of the most notable biological activities of this compound is its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site. This interaction mimics glycine's action, influencing neurotransmission and potentially affecting various neurological processes. Studies have shown that this compound can enhance synaptic plasticity and neuroprotection, making it a candidate for pharmacological research aimed at treating neurodegenerative disorders such as Alzheimer's disease .

Neurotropic Activity

Research indicates that this compound exhibits neurotropic activity, which refers to its ability to influence neuronal growth and survival. This property has been linked to its structural features, allowing it to stabilize interactions within the CNS. In experimental models, this compound has demonstrated effects on neuronal signaling pathways that are critical for cognitive function and memory retention .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

- Neuroprotective Effects : A study demonstrated that this compound could protect neurons from excitotoxic damage induced by overstimulation of NMDA receptors. This protective effect was attributed to its agonistic action at the glycine site, which helps modulate calcium influx into neurons.

- Potential in Cancer Therapy : Research has indicated that derivatives of this compound could enhance the selectivity of drug candidates targeting cancer cells. For instance, cyclobutane-containing linkers have been shown to improve the efficacy of antibody-drug conjugates by increasing their affinity for specific tumor markers .

- Pharmacokinetic Studies : Recent pharmacokinetic evaluations have suggested that modifications to the cyclobutane structure can significantly affect the bioavailability and metabolic stability of related compounds. This insight is crucial for developing effective therapeutic agents based on this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Ring Size | Unique Features |

|---|---|---|---|

| 2-Aminocyclopentane-1-carboxylic acid | Cyclic Amino Acid | Five | More flexible; larger ring allows different conformations |

| 2-Aminocyclohexane-1-carboxylic acid | Cyclic Amino Acid | Six | Even more flexible; used in various biochemical contexts |

| 4-Aminobutanoic acid | Linear Amino Acid | None | Linear structure allows different reactivity patterns |

The rigidity of this compound compared to these other compounds enhances its stability and interaction profiles, making it particularly useful in applications requiring precise molecular interactions .

Q & A

Q. Q. What ethical considerations apply when using trans-2-Aminocyclobutanol in preclinical studies involving human cell lines?

Q. How can researchers ensure transparent reporting of stereochemical outcomes in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.